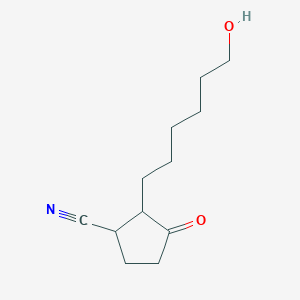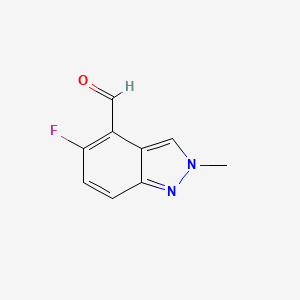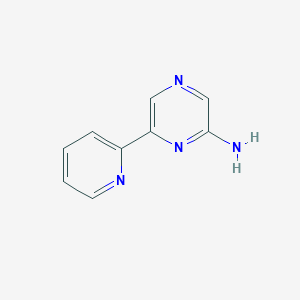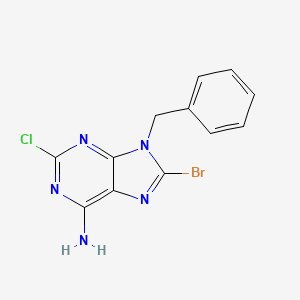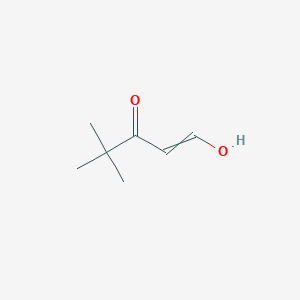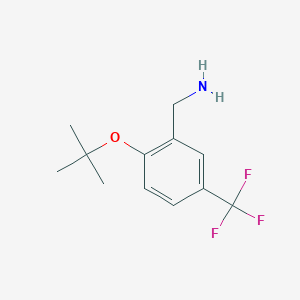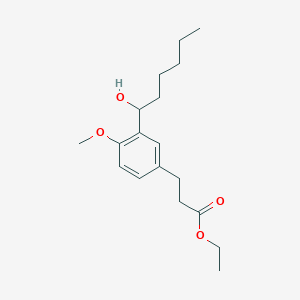
Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate
概要
説明
Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a hydroxyhexyl group, a methoxyphenyl group, and a propanoate ester linkage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate typically involves esterification reactions. One common method is the reaction of 3-(1-hydroxyhexyl)-4-methoxyphenylpropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Types of Reactions:
Oxidation: The hydroxyhexyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-(1-oxohexyl)-4-methoxyphenylpropanoic acid.
Reduction: Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanol.
Substitution: Ethyl 3-(3-(1-hydroxyhexyl)-4-aminophenyl)propanoate.
科学的研究の応用
Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyhexyl group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the hydroxyhexyl group, making it less hydrophilic.
Ethyl 3-(3-hydroxyhexyl)propanoate: Lacks the methoxyphenyl group, affecting its aromatic properties.
Ethyl 3-(3-(1-hydroxyhexyl)-4-hydroxyphenyl)propanoate: Has a hydroxy group instead of a methoxy group, altering its reactivity.
Uniqueness: Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate is unique due to the presence of both a hydroxyhexyl group and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C18H28O4 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
ethyl 3-[3-(1-hydroxyhexyl)-4-methoxyphenyl]propanoate |
InChI |
InChI=1S/C18H28O4/c1-4-6-7-8-16(19)15-13-14(9-11-17(15)21-3)10-12-18(20)22-5-2/h9,11,13,16,19H,4-8,10,12H2,1-3H3 |
InChIキー |
ZXKVUBHWAOYAQG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C1=C(C=CC(=C1)CCC(=O)OCC)OC)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

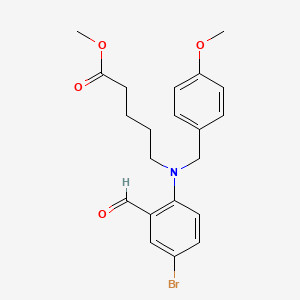
![2,4-Diisopropylspiro[5.5]undeca-1,4,8-trien-3-one](/img/structure/B8602431.png)
![1-(2-Amino-2-oxoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B8602441.png)
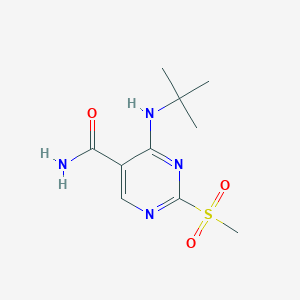
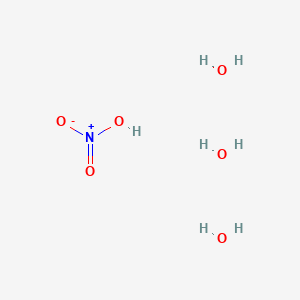
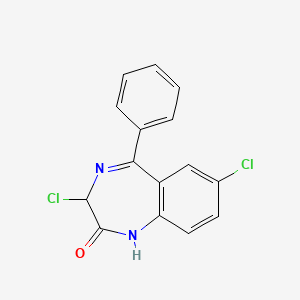
![[4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B8602464.png)
